molecular formula C14H19ClN2O2 B1403742 (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride CAS No. 521979-97-5

(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride

Cat. No. B1403742
M. Wt: 282.76 g/mol
InChI Key: XPTYXJVBOMPCIN-ZOWNYOTGSA-N
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Description

Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine these .


Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes. This could include its reactivity with various reagents, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This would include the compound’s physical properties such as melting point, boiling point, solubility, and color, as well as chemical properties such as its acidity or basicity, its redox potential, and its reactivity with common reagents .

Scientific Research Applications

Synthesis and Antibacterial Activity

(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride has been explored in the synthesis of novel compounds with antibacterial properties. For instance, Srivastava et al. (2007) synthesized novel methylamino piperidinyl substituted oxazolidinones, showing significant antibacterial activity against resistant Gram-positive strains (Srivastava et al., 2007). Similarly, Merugu et al. (2010) demonstrated the antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones synthesized using microwave irradiation (Merugu, Ramesh, & Sreenivasulu, 2010).

Asymmetric Synthesis and Chiral Applications

This compound is also significant in asymmetric synthesis. Davies et al. (1999) used (R)-4-Phenyl-5,5-dimethyl-oxazolidin-2-one, a related compound, as a chiral auxiliary for stereoselective conjugate additions, facilitating the synthesis of antifungal and antibacterial compounds like (−)-Aplysillamide B (Davies, Sanganee, & Szolcsányi, 1999).

Structural and Conformational Studies

Structural analysis and conformational studies of related compounds also highlight the versatility of this class of chemicals. Souza et al. (2013) reported the crystal structures of 4-{3- (X-phenyl)hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl}-2,8- bis(trifluoromethyl)quinolines, providing insights into their molecular conformations (Souza, Gonçalves, Wardell, & Wardell, 2013).

Chemical Synthesis Processes

In the field of chemical synthesis, Agami et al. (1996) explored the cyclization of chiral oxazolidine as a precursor for the synthesis of enantiopure piperidines and indolizidines, emphasizing the compound's role in creating functionally diverse molecules (Agami, Couty, & Mathieu, 1996).

Enzymatic Reactions and Drug Synthesis

Lastly, Singh et al. (2013) demonstrated the use of enzymatic methods for synthesizing intermediates for cholesterol absorption inhibitors, highlighting the compound's relevance in drug synthesis (Singh, Goel, Rai, & Banerjee, 2013).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards. It could also include information on safe handling and disposal practices .

Future Directions

This would involve a discussion of areas of ongoing research involving the compound. This could include potential applications, unsolved problems, or unanswered questions .

properties

IUPAC Name

(4R)-4-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c17-14-16(12-6-8-15-9-7-12)13(10-18-14)11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTYXJVBOMPCIN-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(COC2=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1N2[C@@H](COC2=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride

CAS RN

521979-97-5
Record name 2-Oxazolidinone, 4-phenyl-3-(4-piperidinyl)-, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521979-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
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(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride

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